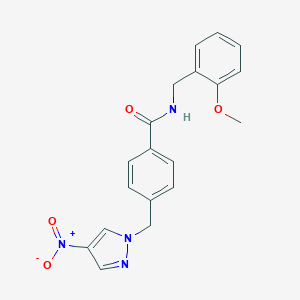![molecular formula C14H14ClN3O B213744 3-(4-chlorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acrylamide](/img/structure/B213744.png)
3-(4-chlorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "CMPA" and has been studied extensively for its biochemical and physiological effects.
Mechanism of Action
CMPA works by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. This compound has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
CMPA has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. This compound has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CMPA in lab experiments is its high potency and selectivity. This compound has been shown to be highly effective at inhibiting the activity of certain enzymes and has a low toxicity profile. However, one limitation of using CMPA in lab experiments is its relatively high cost, which may limit its widespread use.
Future Directions
There are several future directions for research on CMPA, including its potential applications in drug discovery and cancer research. This compound may also have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to explore the full range of biochemical and physiological effects of CMPA and its potential limitations.
Synthesis Methods
CMPA can be synthesized using various methods, but the most common method involves the reaction between 4-chlorobenzaldehyde and N-(1-methyl-1H-pyrazol-4-yl)methylamine in the presence of acetic acid and acetic anhydride. The resulting product is then treated with acryloyl chloride to yield CMPA.
Scientific Research Applications
CMPA has been extensively studied for its potential applications in various fields, including drug discovery, cancer research, and neuropharmacology. This compound has shown promising results in inhibiting the growth of cancer cells and has been shown to have neuroprotective effects in animal models.
properties
Product Name |
3-(4-chlorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acrylamide |
|---|---|
Molecular Formula |
C14H14ClN3O |
Molecular Weight |
275.73 g/mol |
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[(1-methylpyrazol-4-yl)methyl]prop-2-enamide |
InChI |
InChI=1S/C14H14ClN3O/c1-18-10-12(9-17-18)8-16-14(19)7-4-11-2-5-13(15)6-3-11/h2-7,9-10H,8H2,1H3,(H,16,19)/b7-4+ |
InChI Key |
GRSWHYLIJHTNJZ-QPJJXVBHSA-N |
Isomeric SMILES |
CN1C=C(C=N1)CNC(=O)/C=C/C2=CC=C(C=C2)Cl |
SMILES |
CN1C=C(C=N1)CNC(=O)C=CC2=CC=C(C=C2)Cl |
Canonical SMILES |
CN1C=C(C=N1)CNC(=O)C=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-carbamoylphenyl)-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213665.png)

![4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide](/img/structure/B213667.png)
![methyl 2-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5-dimethoxybenzoate](/img/structure/B213668.png)

![4-bromo-1,3-dimethyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-5-carboxamide](/img/structure/B213671.png)

![N-(5-bromopyridin-2-yl)-5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B213676.png)

![N-(5-methyl-3-isoxazolyl)-5-[(4-propylphenoxy)methyl]-2-furamide](/img/structure/B213678.png)


![N-(2,4-dichlorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213684.png)